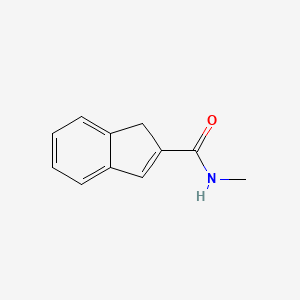
N-methyl-1H-indene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1H-indene-2-carboxamide is a compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indene ring system with a carboxamide group at the 2-position and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-indene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of indene-2-carboxylic acid with methylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-methyl-1H-indene-2-amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
N-methyl-1H-indene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1H-indene-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Similar structure but with an indole ring instead of an indene ring.
N-methyl-1H-indole-2-carboxamide: Similar structure but with an indole ring and a methyl group attached to the nitrogen atom.
1H-indene-2-carboxamide: Similar structure but without the methyl group attached to the nitrogen atom.
Uniqueness
N-methyl-1H-indene-2-carboxamide is unique due to the presence of both the indene ring system and the N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-1H-indene-2-carboxamide |
InChI |
InChI=1S/C11H11NO/c1-12-11(13)10-6-8-4-2-3-5-9(8)7-10/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
FDMDWLBOWQUWJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















